molecular formula C16H25N3O B7512910 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide

4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide

Cat. No. B7512910
M. Wt: 275.39 g/mol
InChI Key: HJTOGVWIZGDDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide, also known as MP-1, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been proposed that it may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to improve glucose and lipid metabolism by activating PPAR-γ.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity towards certain enzymes and receptors. This allows for precise and specific modulation of biological processes. However, one of the limitations of using 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile, to improve its efficacy and safety as a drug. Another direction is the identification of new targets and applications for 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide, such as the treatment of neurodegenerative diseases and metabolic disorders. Finally, the development of new synthetic methods for the production of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide and its analogs may also lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide involves the reaction of 2-methyl-6-propan-2-ylphenylamine with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the formation of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12(2)14-7-5-6-13(3)15(14)17-16(20)19-10-8-18(4)9-11-19/h5-7,12H,8-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTOGVWIZGDDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide

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